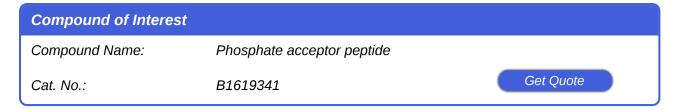




Application Notes and Protocols for Non-Radioactive Kinase Assays Using Peptide Substrates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease pathogenesis. The development of kinase inhibitors is a major focus in drug discovery. While traditional radiometric assays using ³²P-ATP have been a gold standard, concerns over safety, waste disposal, and the limitations for high-throughput screening (HTS) have driven the development of a variety of non-radioactive assay methods. This document provides detailed application notes and protocols for several widely used non-radioactive kinase assays that employ peptide substrates. These methods offer high sensitivity, robustness, and amenability to automation, making them ideal for academic research and industrial drug development.

The primary non-radioactive methods covered in this document include:

- Luminescence-Based Assays: These assays measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.
- Fluorescence Resonance Energy Transfer (FRET)-Based Assays: These assays detect the phosphorylation of a peptide substrate through changes in FRET efficiency.



- Fluorescence Polarization (FP)-Based Assays: These assays measure the change in the
 rotational motion of a fluorescently labeled peptide upon phosphorylation and binding to a
 larger molecule.
- Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assays: These heterogeneous assays
 involve the immobilization of a peptide substrate and detection of phosphorylation using a
 specific antibody.

Luminescence-Based Kinase Assays

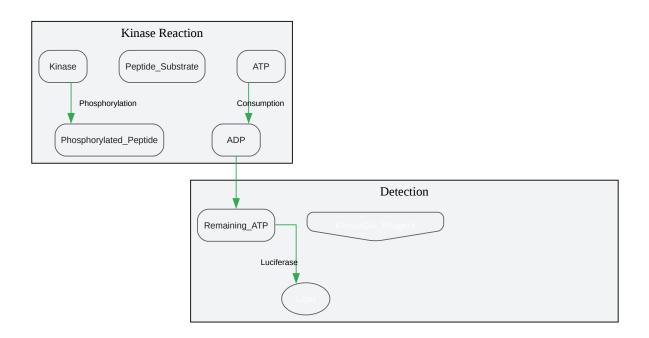
Luminescence-based kinase assays are homogeneous "add-and-read" assays that are well-suited for HTS. They are based on the enzymatic determination of either the remaining ATP (kinase activity is inversely proportional to the signal) or the ADP produced (kinase activity is directly proportional to the signal).

Kinase-Glo® Luminescent Kinase Assay (ATP Depletion)

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating light. The luminescent signal is inversely proportional to the amount of kinase activity.[1][2] Different formulations of the Kinase-Glo® assay are available to accommodate a range of ATP concentrations.[1][3]

Workflow:





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Workflow for the Kinase-Glo® Assay.

Experimental Protocol: PKA Assay using Kinase-Glo®

This protocol is adapted for a 384-well plate format.

Materials:

- PKA (Protein Kinase A) enzyme
- Kemptide (LRRASLG) peptide substrate
- ATP
- Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)



- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Prepare Reagents:
 - Prepare a 2X PKA enzyme solution in kinase reaction buffer.
 - Prepare a 2X Kemptide substrate and 2X ATP solution in kinase reaction buffer.
 - Prepare serial dilutions of inhibitors (e.g., Staurosporine) in 100% DMSO, then dilute into the kinase reaction buffer.
 - Reconstitute the Kinase-Glo® Plus Reagent according to the manufacturer's instructions.
- Kinase Reaction:
 - Add 5 μL of the 2X PKA enzyme solution to each well.
 - Add 2.5 μL of inhibitor solution or vehicle control (e.g., buffer with DMSO).
 - o Initiate the reaction by adding 2.5 μL of the 2X substrate/ATP mix. The final reaction volume is 10 μL.
 - Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
- Detection:
 - Equilibrate the Kinase-Glo® Plus Reagent to room temperature.
 - Add 10 μL of the Kinase-Glo® Plus Reagent to each well.
 - Mix briefly on a plate shaker.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



Measure luminescence using a plate reader.

Data Analysis:

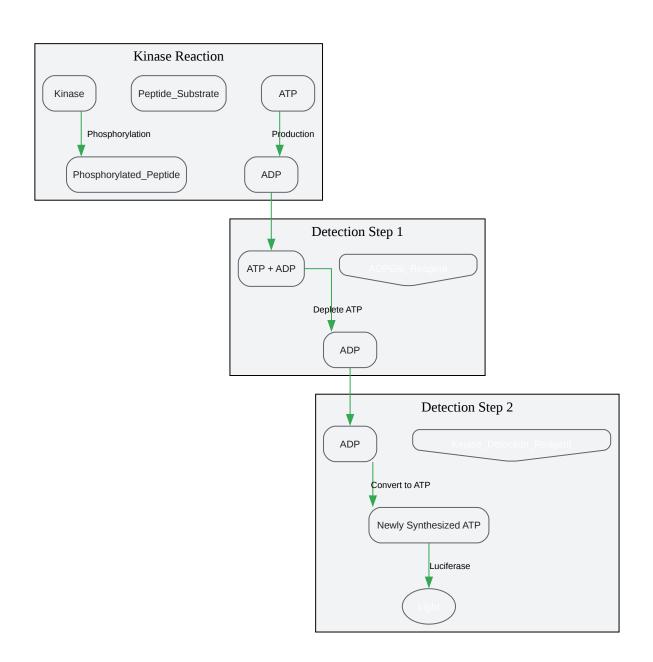
- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay (ADP Production)

Principle: The ADP-Glo[™] assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps. First, the ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[4][5]

Workflow:





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Workflow for the ADP-Glo $\ensuremath{^{\text{TM}}}$ Assay.



Experimental Protocol: Generic Kinase Assay using ADP-Glo™

This protocol is adapted for a 384-well plate format.

Materials:

- Kinase of interest
- Specific peptide substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- · Kinase reaction buffer
- White, opaque 384-well plates
- Luminometer

Procedure:

- · Prepare Reagents:
 - Prepare a 2X kinase solution in kinase reaction buffer.
 - Prepare a 2X substrate and 2X ATP solution in kinase reaction buffer.
 - Prepare inhibitor dilutions as described for the Kinase-Glo® assay.
 - Prepare the ADP-Glo[™] Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
- Kinase Reaction:
 - $\circ\,$ Perform the kinase reaction in a 10 μL final volume as described for the Kinase-Glo® assay.
 - Incubate at the optimal temperature and time for the specific kinase.



Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure luminescence.

Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate percent inhibition and determine IC₅₀ values as described for the Kinase-Glo® assay.

FRET-Based Kinase Assays

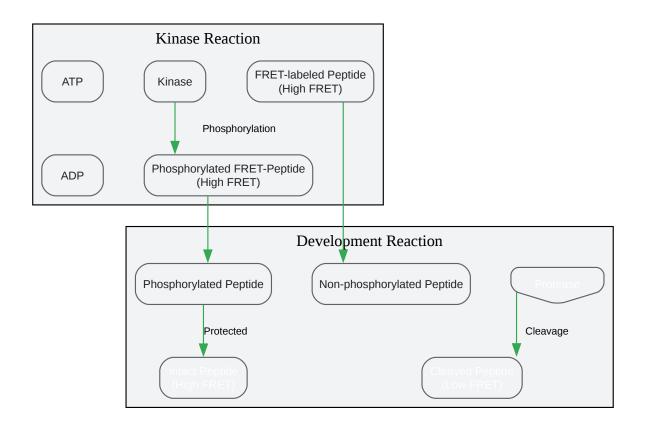
FRET-based assays are homogeneous and rely on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Kinase activity is detected by a change in the FRET signal upon phosphorylation of a peptide substrate.

Z'-LYTE™ Kinase Assay

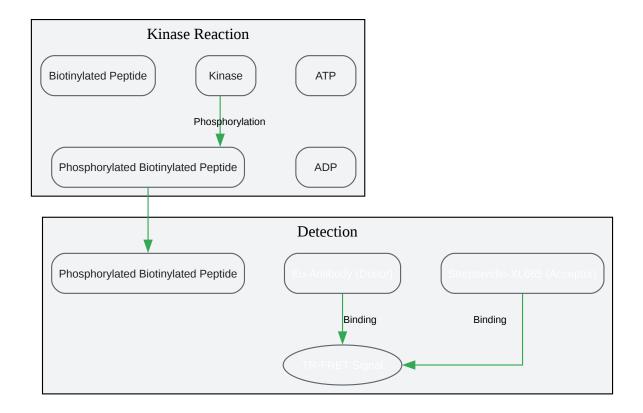
Principle: The Z'-LYTE™ assay uses a FRET-based, coupled-enzyme format. The peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the absence of phosphorylation, a development reagent (a protease) cleaves the peptide, separating the FRET pair and disrupting FRET. Phosphorylation of the peptide protects it from cleavage by the protease, thus maintaining a high FRET signal. Kinase activity is therefore proportional to the FRET signal. [6][7][8]

Workflow:

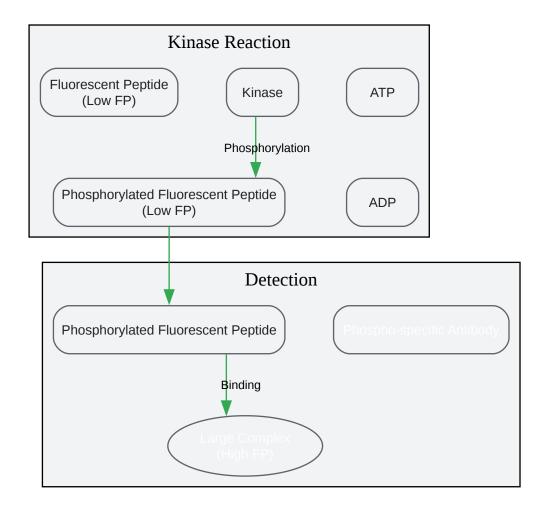




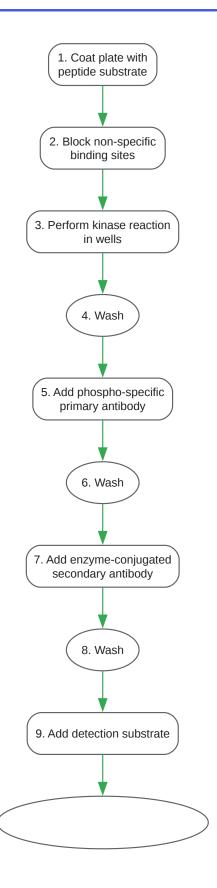












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